molecular formula C18H20FNO2S B2437208 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide CAS No. 1049358-25-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2437208
CAS No.: 1049358-25-9
M. Wt: 333.42
InChI Key: ASCIVMKKFHZJSC-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a phenylethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclopropanation of a suitable fluorophenyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
  • N-((1-(4-bromophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
  • N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Uniqueness

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-8-6-16(7-9-17)18(11-12-18)14-20-23(21,22)13-10-15-4-2-1-3-5-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIVMKKFHZJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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